Cephapirin benzathine

概要

説明

Cephapirin Benzathine is a benzathine salt form of a first-generation cephalosporin antibiotic . It has a wide range of activity against gram-negative and gram-positive bacteria . It is also used as an antifungal in animals infected with Candida albicans .

Synthesis Analysis

The synthesis of Cephapirin Benzathine involves several steps . It starts with 7-ACA in a mixed solvent of acetone and water, cooled to 0-5°C. Triethylamines are added to dissolve the solid. Then, 4-pyridylthio acetyl chloride hydrochlorides are added and the reaction is carried out at 10°C for 3 hours. After the reaction, activated carbon is added for decolorization and the mixture is filtered. Water is added and at room temperature, DBED is added. The resulting white solid Cephapirin Benzathine is obtained after filtration, washing with water, and vacuum drying .Molecular Structure Analysis

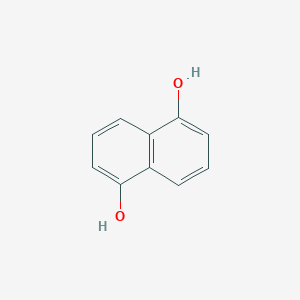

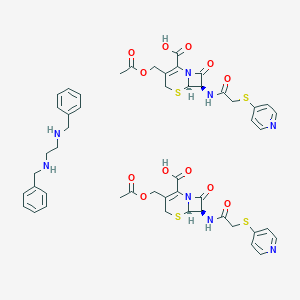

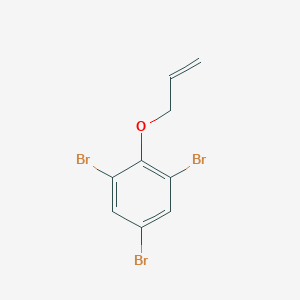

The molecular formula of Cephapirin Benzathine is C50H54N8O12S4 . It has a complex structure with multiple functional groups, including a beta-lactam ring, which is characteristic of cephalosporin antibiotics.Chemical Reactions Analysis

Cephapirin Benzathine undergoes various chemical reactions in the body. It is metabolized and excreted primarily via urine . A highly sensitive and reproducible ultra-performance liquid chromatography with triple quadrupole mass spectrometry (UHPLC-MS/MS) method was developed for the analysis of Cephapirin .Physical And Chemical Properties Analysis

Cephapirin Benzathine is a solid at room temperature . It has a complex molecular structure with a molecular weight of 1087.27 .科学的研究の応用

Detection of β-lactam Antibiotics in Pharmaceutical Facilities

Cephapirin Benzathine is used in the development of highly sensitive and reproducible ultra-performance liquid chromatography with triple quadrupole mass spectrometry (UHPLC-MS/MS) methods for the analysis of β-lactam antibiotics in cleaning rinse solutions of common reactors and manufacturing aids in pharmaceutical facilities . This is crucial as cross-contamination of β-lactams is one of the highest risks for patients using pharmaceutical products .

Regulation of β-lactam Antibiotics

The FDA has guidelines that require the regulation of the contamination of β-lactam antibiotics, including Cephapirin . The developed UHPLC-MS/MS method helps in ensuring that these regulations are met .

Stability Studies

Cephapirin Benzathine is used in stability studies, which are performed using a secondary intermediate stock solution of cephapirin . These studies are conducted at ambient laboratory temperature and refrigerated conditions .

Monitoring Cephapirin Excretion in Dairy Cows

A method has been developed and validated to monitor the pattern of Cephapirin excretion in dairy cows . This is important as fecal and urinary excretion of Cephapirin could introduce this compound into the environment when manure is land applied as fertilizer .

Development of Manure Segregation and Treatment Methods

The data obtained from monitoring the pattern of Cephapirin excretion in dairy cows can help in the development of manure segregation and treatment methods . This is to minimize the risk of antibiotic loading to the environment from dairy farms .

Antibiotic Treatment in Dairy Industry

Cephapirin Benzathine, a cephalosporin antibiotic, is commonly used in the dairy industry . It is available in injectable formulations and is used for the treatment of various bacterial infections .

作用機序

Target of Action

Cephapirin Benzathine primarily targets the Penicillin Binding Proteins (PBPs) located under the cell wall of susceptible bacteria . PBPs are crucial for bacterial cell wall synthesis, and their inhibition leads to the bactericidal action of Cephapirin Benzathine .

Mode of Action

Cephapirin Benzathine exerts its bactericidal action by inhibiting bacterial cell-wall synthesis . This inhibition is mediated by the drug’s binding to one or more PBPs . The binding of Cephapirin Benzathine to PBPs disrupts the process of cell wall synthesis, leading to the death of the bacteria .

Biochemical Pathways

The primary biochemical pathway affected by Cephapirin Benzathine is the bacterial cell wall synthesis pathway . By binding to PBPs, Cephapirin Benzathine inhibits the cross-linking of peptidoglycan chains, a critical step in cell wall biosynthesis . This disruption in the cell wall synthesis pathway leads to cell wall instability and ultimately, bacterial cell death .

Pharmacokinetics

Cephapirin Benzathine exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. It is partly plasma-bound and is effective against both gram-negative and gram-positive organisms .

Result of Action

The primary result of Cephapirin Benzathine’s action is the death of susceptible bacteria. By inhibiting cell wall synthesis, the drug causes high osmotic pressure within the bacterial cell, leading to rupture of the cytoplasmic membrane . This results in the bactericidal (bacteria-killing) effect of the drug .

Action Environment

The action, efficacy, and stability of Cephapirin Benzathine can be influenced by various environmental factors. For instance, the drug is formulated with benzathine to provide long-acting therapy . .

Safety and Hazards

特性

IUPAC Name |

(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;N,N'-dibenzylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C17H17N3O6S2.C16H20N2/c2*1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2*2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25);1-10,17-18H,11-14H2/t2*13-,16-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHKOXGROZNHHG-RACYMRPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H54N8O12S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1087.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cephapirin benzathine | |

CAS RN |

97468-37-6 | |

| Record name | Cephapirin benzathine [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097468376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEPHAPIRIN BENZATHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90G868409O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does cephapirin benzathine exert its antibacterial effect?

A1: Cephapirin benzathine, like other β-lactam antibiotics, inhibits bacterial cell wall synthesis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It binds to penicillin-binding proteins (PBPs) located on the inner membrane of bacterial cells, disrupting the transpeptidation process crucial for peptidoglycan cross-linking. This weakens the cell wall, ultimately leading to bacterial lysis and death.

Q2: What is the molecular formula and weight of cephapirin benzathine?

A2: Cephapirin benzathine has a molecular formula of C30H38N6O10S2 and a molecular weight of 698.8 g/mol. []

Q3: How does cephapirin benzathine perform in milk matrices?

A3: Studies indicate that whole milk or reconstituted whole milk can effectively substitute for raw bovine milk when assessing the solubility of cephapirin benzathine intended for intramammary administration. This is crucial as it offers a practical alternative to raw milk for solubility testing. []

Q4: Are there methods to reduce antibiotic residues in milk after cephapirin treatment?

A4: Research suggests that adding β-cyclodextrin (β–CD) to milk contaminated with cephapirin sodium or cephapirin benzathine can help reduce antibiotic residues. Optimized β-CD crystallization conditions led to reduced antibiotic concentrations in the supernatant, highlighting a potential method for residue reduction. []

Q5: How is cephapirin benzathine absorbed and distributed in dairy goats?

A5: Following intramammary administration in goats, cephapirin benzathine achieves a mean maximum plasma concentration (Cmax) of 0.073 μg/mL at approximately 7 hours post-administration. The area under the plasma concentration curve (AUClast) is 1.06 h × μg/mL, and the mean residence time until the final sampling point (MRTlast) is 13.55 hours. []

Q6: How do the pharmacokinetics of cephapirin benzathine and cloxacillin benzathine compare in goats?

A6: While both are formulated with benzathine salts, their pharmacokinetic profiles differ significantly. Cephapirin benzathine exhibits a shorter mean terminal half-life (T½) of 6.98 h compared to 77.45 h for cloxacillin benzathine. AUC and MRTlast also differ significantly between the two drugs. []

Q7: What is the efficacy of cephapirin benzathine in treating Staphylococcus aureus mastitis in dairy cows?

A7: Studies have shown varying efficacy of cephapirin benzathine against Staphylococcus aureus mastitis. While one study showed comparable cure rates to tilmicosin intramammary infusion, [] another found no significant improvement in cure rates when systemic oxytetracycline was added to cephapirin benzathine treatment. []

Q8: Can cephapirin benzathine be used to treat subclinical endometritis in buffaloes?

A8: Research indicates that a single intrauterine dose of cephapirin benzathine administered to buffaloes with subclinical endometritis at 40 days postpartum led to a higher recovery rate compared to untreated animals. Although bacterial clearance rates didn't differ significantly, treated animals experienced a shorter interval to conception, suggesting potential benefits for reproductive performance. []

Q9: How effective is cephapirin benzathine in treating subclinical mastitis in water buffaloes?

A9: A retrospective study found a 65.67% cure rate for subclinical mastitis in water buffaloes treated with various antibiotics, with cloxacillin benzathine demonstrating the highest efficacy (47.56%), followed by cephapirin benzathine (16.42%). [] This suggests cephapirin benzathine might be less effective than other treatment options for this condition.

Q10: How does cephapirin benzathine compare to other dry cow mastitis preparations?

A13: A large clinical trial comparing cephapirin benzathine (ToMORROW®) with ceftiofur hydrochloride (Spectramast DC) and penicillin G/dihydrostreptomycin (Quartermaster) found no significant differences in efficacy regarding quarter-level outcomes like the prevalence of intramammary infections post-calving, cure of pre-existing infections, prevention of new infections during the dry period, and risk for clinical mastitis. [, ]

Q11: Have there been studies on the systemic use of antibiotics for dry cow therapy?

A14: Research from the past explored systemic antibiotic treatments for mastitis. One study found that subcutaneous administration of norfloxacin nicotinate was more effective in eliminating Staphylococcus aureus intramammary infections in dry cows than intramuscular oxytetracycline or intramammary cephapirin benzathine. [] This highlights the evolution of dry cow therapy approaches.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate;oxalic acid](/img/structure/B47152.png)

![Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI)](/img/structure/B47168.png)